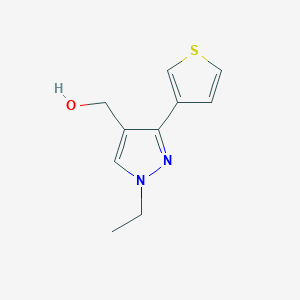

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Descripción

Propiedades

IUPAC Name |

(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-12-5-9(6-13)10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGNIXWLVOADOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Characterization and Synthetic Utility of (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in Medicinal Chemistry

Executive Summary

In modern drug discovery and materials science, the strategic assembly of heterocyclic building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol represents a highly privileged, multifunctional scaffold. It synergizes the metabolic stability and hydrogen-bonding capacity of a pyrazole core with the lipophilic, pi-stacking advantages of a thiophene bioisostere.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the physicochemical rationale behind this specific substitution pattern, explore its structural dynamics, and provide field-proven, self-validating experimental protocols for its late-stage functionalization.

Part I: Physicochemical Profiling & Structural Dynamics

To effectively deploy this building block in a synthetic pipeline, one must first understand how its functional groups govern its physical properties and chemical behavior.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold, calculated to guide downstream formulation and chromatographic method development.

| Property | Value | Analytical & Biological Significance |

| Molecular Formula | C10H12N2OS | Dictates the M+1 and M+2 isotopic distribution in mass spectrometry. |

| Molecular Weight | 208.28 g/mol | Highly optimal for Fragment-Based Drug Design (FBDD). |

| Exact Mass | 208.0665 Da | Target m/z for High-Resolution Mass Spectrometry (HRMS) validation. |

| Predicted XLogP3 | ~2.1 | Indicates excellent passive membrane permeability without excessive lipophilicity. |

| Topological Polar Surface Area | 66.2 Ų | Falls well within the <90 Ų threshold, suggesting potential Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 1 / 4 | The C4-OH acts as a donor, while the N, O, and S atoms serve as acceptors for kinase/receptor binding. |

| Rotatable Bonds | 3 | Ensures a low entropic penalty upon binding to a biological target. |

Causality in Structural Design (The "Why")

-

The N1-Ethyl Group (Tautomeric Locking): Unsubstituted 1H-pyrazoles suffer from annular tautomerism, which severely complicates NMR characterization and leads to unpredictable regiochemistry during electrophilic substitutions. By alkylating the N1 position with an ethyl group, the molecule is locked into a single tautomeric state. This guarantees predictable synthetic trajectories and single-target binding modes.

-

The C3-Thiophene Bioisostere: Pyrazoles are a heavily utilized class of heterocycles in FDA-approved therapeutics ()[1]. The incorporation of a thiophene ring at the C3 position serves as a classic bioisostere for a phenyl ring. Thiophene reduces the overall steric bulk while maintaining critical pi-stacking interactions, often improving binding affinity and modulating metabolic stability ()[2].

-

The C4-Hydroxymethyl Handle: The primary alcohol acts as the primary vector for library diversification. It can be oxidized to an aldehyde for reductive aminations, converted to a leaving group for nucleophilic displacements, or utilized directly in etherifications.

Part II: Mechanistic Pathway & Application Visualization

The true value of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol lies in the synthetic divergence of its C4-hydroxymethyl group. The workflow below illustrates the primary pathways utilized to generate diverse chemical libraries from this single precursor.

Fig 1: Synthetic divergence of the C4-hydroxymethyl handle for late-stage functionalization.

Part III: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol executed on this scaffold must be designed as a self-validating system . This means integrating In-Process Controls (IPCs) that definitively prove the success or failure of the reaction before proceeding to workup.

Protocol 1: Selective Oxidation to C4-Carboxaldehyde

Objective: Convert the primary alcohol to an aldehyde without over-oxidizing to the carboxylic acid or degrading the electron-rich thiophene ring. Rationale: Dess-Martin Periodinane (DMP) is selected over Jones reagent or KMnO4 because it operates under exceptionally mild conditions, avoids toxic chromium, and prevents the oxidative cleavage of the thiophene sulfur ()[3][4].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in 10 mL of anhydrous dichloromethane (DCM).

-

Activation: Add 1.2 equivalents of Dess-Martin Periodinane (DMP) in a single portion at 0 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

-

Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and inject into the LC-MS.

-

Validation Criteria: The protocol is validated when the Extracted Ion Chromatogram (EIC) shows the complete disappearance of the starting mass (m/z 209.07 [M+H]+) and the emergence of the aldehyde product (m/z 207.05 [M+H]+). If the starting material persists, moisture may have compromised the DMP; add 0.2 eq of fresh DMP and stir for 30 minutes.

-

-

Quench & Workup: Pour the reaction mixture into an equal volume of 1:1 saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

-

Causality: The Na2S2O3 reduces unreacted hypervalent iodine species, while NaHCO3 neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

-

-

Isolation: Extract with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude aldehyde, ready for immediate use in reductive aminations.

Protocol 2: LC-MS Physicochemical Characterization

Objective: Confirm the purity and structural integrity of the synthesized scaffold. Methodology:

-

Sample Prep: Dissolve 1 mg of the compound in 1 mL of Methanol (HPLC grade).

-

Chromatography: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.6 mL/min.

-

Detection: Monitor UV absorbance at 254 nm. The conjugated system of the pyrazole and thiophene rings provides a strong, distinct chromophore.

-

Validation: A single sharp peak at 254 nm (>95% Area Under Curve) coupled with a base peak of m/z 209.07 in the positive electrospray ionization (ESI+) spectrum confirms high purity and structural identity.

References

-

The Therapeutic Voyage of Pyrazole and Its Analogues: A Review. Khan, M. F., et al. European Journal of Medicinal Chemistry (2016).[Link]

-

Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas. ACS Omega (2022).[Link]

-

Dess–Martin oxidation. Wikipedia, The Free Encyclopedia.[Link]

-

Dess-Martin periodinane. Organic Syntheses, Coll. Vol. 10, p.696 (2004); Vol. 77, p.141 (2000).[Link]

Sources

Technical Guide: Characterization of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol using LC-MS

Introduction

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound incorporating a pyrazole, a thiophene, and a methanol moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate characterization of these molecules is paramount for their advancement as potential therapeutic agents. This guide provides an in-depth analysis of the exact mass and predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of this compound. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and are designed to provide researchers with a robust framework for the analysis of this and structurally related molecules.

I. Exact Mass Determination

The first step in the mass spectrometric characterization of a compound is the precise determination of its monoisotopic mass.[1][2] The molecular formula for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol was determined to be C₁₀H₁₂N₂OS. The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.[2][3]

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 208.067034 |

II. Predicted LC-MS Fragmentation Pattern

The fragmentation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol under electrospray ionization (ESI) conditions is predicted to proceed through several characteristic pathways, influenced by the lability of the different structural motifs.[4][5][6] ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺, as the parent ion.[5] Subsequent fragmentation, induced by collision-induced dissociation (CID), will likely involve cleavages at the most susceptible bonds.

The stability of the molecular ion of heterocyclic aromatic compounds is generally high.[7] However, the presence of substituents dramatically influences the fragmentation pathways.[8][9][10] For the target molecule, the ethyl group, the methanol group, and the linkage between the pyrazole and thiophene rings are all potential sites of fragmentation.

A. Major Fragmentation Pathways

-

Loss of Water: The presence of the primary alcohol (methanol group) makes the loss of a water molecule (H₂O, 18.01056 Da) a highly probable initial fragmentation step from the protonated parent ion. This is a common fragmentation pathway for alcohols.

-

Cleavage of the Ethyl Group: Fragmentation can occur via the loss of an ethene molecule (C₂H₄, 28.0313 Da) through a rearrangement process, or the loss of an ethyl radical (•C₂H₅, 29.03912 Da), although the latter is less common in ESI.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment through the loss of a nitrogen molecule (N₂, 28.00615 Da) or hydrogen cyanide (HCN, 27.01090 Da).[9][10][11]

-

Thiophene Ring Fragmentation: The thiophene ring can undergo cleavage, potentially losing fragments such as HCS (44.9769 Da).[8][12]

-

Cleavage of the Methanol Group: The C-C bond between the pyrazole ring and the methanol group can cleave, leading to the loss of a CH₂OH radical (•CH₂OH, 31.01839 Da) or formaldehyde (CH₂O, 30.01056 Da) after rearrangement.

B. Predicted Fragment Ions

Based on these principles, the following table summarizes the predicted major fragment ions for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol.

| m/z (Da) | Formula | Description of Loss |

| 209.0748 | [C₁₀H₁₃N₂OS]⁺ | Protonated Molecule [M+H]⁺ |

| 191.0642 | [C₁₀H₁₁N₂S]⁺ | Loss of H₂O |

| 181.0435 | [C₈H₉N₂OS]⁺ | Loss of C₂H₄ |

| 178.0563 | [C₉H₁₀N₂S]⁺ | Loss of CH₂OH radical |

| 163.0381 | [C₈H₇N₂S]⁺ | Loss of H₂O and C₂H₄ |

C. Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathway of protonated (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol.

III. Experimental Protocol for LC-MS Analysis

To acquire high-quality mass spectrometry data for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, a standard reverse-phase Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is recommended.

A. Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

B. Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Desolvation Temperature: 350 °C.

-

Acquisition Mode: Full scan MS from m/z 50-500. For fragmentation data, use tandem MS (MS/MS) with collision-induced dissociation (CID).

-

Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software.

-

Extract the chromatogram and mass spectrum for the peak corresponding to the target compound.

-

Determine the accurate mass of the parent ion and compare it to the calculated exact mass.

-

Analyze the MS/MS spectrum to identify the fragment ions and compare them to the predicted fragmentation pattern.

-

C. Experimental Workflow Diagram

Sources

- 1. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 2. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 3. Masses [www2.chemistry.msu.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. argenta2.chem.unr.edu [argenta2.chem.unr.edu]

- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

solubility profile of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for establishing the solubility profile of the novel heterocyclic compound, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol. While specific experimental data for this molecule is not publicly available, this document outlines the theoretical principles and practical methodologies required to generate a robust and reliable solubility profile. We will delve into the predictive power of Hansen Solubility Parameters, provide a detailed, field-proven protocol for the definitive shake-flask method, and discuss the analytical quantification necessary for accurate data generation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. A foundational principle is that "like dissolves like," which suggests that substances with similar polarities and intermolecular interaction capabilities are more likely to be miscible[1]. The structure of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol—containing a polar pyrazole ring, a less polar thiophene ring, an ethyl group, and a hydroxyl group capable of hydrogen bonding—suggests a nuanced solubility profile. Pyrazole and its derivatives generally exhibit good solubility in a range of polar organic solvents such as methanol, ethanol, acetone, dimethylformamide (DMF), and dichloromethane (CH2Cl2)[2][3].

The Role of Solvent Polarity

The choice of solvent is critical and its polarity plays a significant role[4][5][6]. Solvents are broadly categorized as:

-

Polar Protic: (e.g., Methanol, Ethanol) - Capable of hydrogen bonding, which will strongly interact with the methanol group of the target compound.

-

Polar Aprotic: (e.g., Acetone, Acetonitrile, DMSO) - Possess dipole moments but do not have O-H or N-H bonds. They are excellent solvents for many pyrazole derivatives[2].

-

Non-Polar: (e.g., Toluene, Hexane) - Interact primarily through weaker van der Waals forces. Solubility is expected to be lower in these solvents unless the non-polar characteristics of the thiophene and ethyl groups dominate.

Predictive Modeling with Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP deconstructs the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

The core concept is that two materials with a close HSP distance are likely to be miscible[7][8]. By calculating or estimating the HSP for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, one can screen for solvents with similar parameters, thereby predicting solubility and expediting solvent selection for applications like crystallization or formulation[9][10]. The distance (Ra) between the compound and a solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius of the compound, dissolution is likely.

Experimental Determination of Thermodynamic Solubility

While predictive models are useful, experimental determination remains the definitive method for establishing a solubility profile. The shake-flask method is widely considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability[11][12].

The Shake-Flask Method: A Validating Protocol

This protocol describes the process of determining the equilibrium solubility of a solid compound in a given solvent. The objective is to create a saturated solution, where the rate of dissolution equals the rate of precipitation, and then measure the concentration of the dissolved solute.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol to a series of vials. The excess is critical to ensure that equilibrium is reached with undissolved solid present[13].

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial[14].

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to ensure equilibrium is reached. This can take anywhere from 2 to 72 hours, though 18-24 hours is common[13][15]. It is advisable to test multiple time points (e.g., 24h, 48h) for a new compound to confirm that the measured concentration does not change, thereby verifying equilibrium has been achieved[16].

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, the supernatant must be either filtered (typically through a 0.45 µm filter) or centrifuged at high speed[15][17]. Caution must be exercised to avoid underestimating solubility due to adsorption of the compound onto the filter material[18].

-

Quantification: The concentration of the compound in the clear, saturated filtrate is then determined using a suitable analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method as it separates the compound of interest from any impurities or degradation products, providing highly accurate quantification[18]. A calibration curve must be generated using standards of known concentration.

-

UV-Vis Spectroscopy: A faster but less specific method. It is suitable for high-throughput screening if the compound has a distinct chromophore and is pure. A calibration curve is also required[19][20].

-

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear, structured format to allow for easy comparison and analysis. The data can be used to understand structure-solubility relationships and to select appropriate solvents for subsequent research and development activities.

Solubility Data Summary

| Solvent | Solvent Class | Dielectric Constant (Polarity) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Polar Protic | 32.7 | 25 | Experimental Value | Calculated Value | Clear solution |

| Ethanol | Polar Protic | 24.5 | 25 | Experimental Value | Calculated Value | Clear solution |

| Acetone | Polar Aprotic | 20.7 | 25 | Experimental Value | Calculated Value | Clear solution |

| Acetonitrile | Polar Aprotic | 37.5 | 25 | Experimental Value | Calculated Value | Clear solution |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 25 | Experimental Value | Calculated Value | Clear solution |

| Dichloromethane (CH2Cl2) | Non-Polar | 9.1 | 25 | Experimental Value | Calculated Value | Clear solution |

| Toluene | Non-Polar | 2.4 | 25 | Experimental Value | Calculated Value | Suspension |

| Hexane | Non-Polar | 1.9 | 25 | Experimental Value | Calculated Value | Insoluble |

Table 1: Template for presenting the solubility profile of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol. Dielectric constants are representative values.

Interpreting the Profile

The resulting profile will provide critical insights. High solubility in methanol and ethanol would be expected due to the potential for hydrogen bonding with the compound's hydroxyl group. Good solubility in polar aprotic solvents like acetone and DMSO would highlight the importance of the pyrazole ring's polar nature. Conversely, low solubility in hexane and toluene would indicate that the polar functional groups dominate the molecule's overall solubility characteristics. This experimentally derived profile serves as an essential dataset for guiding formulation, purification, and process chemistry decisions.

Conclusion

Characterizing the solubility of a novel compound such as (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is a multi-faceted process that combines theoretical prediction with rigorous experimental validation. By leveraging principles of solvent polarity and predictive tools like Hansen Solubility Parameters, researchers can intelligently design their experiments. The shake-flask method, detailed herein, provides the gold-standard data required for a definitive solubility profile. The resulting comprehensive dataset is invaluable, enabling informed decisions in drug discovery, process development, and materials science, ultimately accelerating the path from laboratory research to practical application.

References

- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 17).

- Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.

- Improving solubility of pyrazole derivatives for reaction - Benchchem. (2025).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- Synthesis and Biological Evaluation of Some Pyrazole Derivatives - ijarsct. (2026, March 15).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15).

- Predicting Drug Loading Capacity for PLA-Amorphous Drug System Using Hansen Solubility Parameters - MDPI. (2026, March 23).

- Formulation Using Hansen Solubility Parameters - ResearchGate. (2024, October).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds.

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).

- Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery - Harvard DASH. (2024, July 5).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015).

- Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents - PubMed. (2009, September 3).

- Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs - RSC Publishing. (2025, August 11).

- Solubility and Polarity - UNI ScholarWorks.

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02359A [pubs.rsc.org]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 8. Predicting Drug Loading Capacity for PLA-Amorphous Drug System Using Hansen Solubility Parameters [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. protocols.io [protocols.io]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

Application Notes and Protocols: Selective Oxidation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol to Pyrazole Aldehydes

Abstract

This document provides a comprehensive guide for the selective oxidation of the primary alcohol, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, to its corresponding aldehyde, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde. Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] This guide details three robust and widely applicable oxidation protocols: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation. Each protocol is presented with detailed, step-by-step instructions, a discussion of the underlying mechanism, and considerations for substrate-specific challenges, such as the presence of sensitive heterocyclic moieties. A comparative analysis is included to aid researchers in selecting the most appropriate method based on their specific experimental constraints and objectives.

Introduction: The Significance of Pyrazole-4-Carbaldehydes

The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[2] The introduction of a formyl group at the 4-position of the pyrazole ring provides a versatile chemical handle for further molecular elaboration. This aldehyde functionality can readily participate in a variety of subsequent chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the synthesis of further heterocyclic systems. Consequently, the efficient and selective synthesis of pyrazole-4-carbaldehydes is of paramount importance for drug discovery and development programs.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, this process can be complicated by over-oxidation to the corresponding carboxylic acid.[3] Furthermore, the substrate , (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, contains two potentially sensitive heterocyclic rings—a pyrazole and a thiophene. The choice of oxidant and reaction conditions must therefore be carefully considered to avoid unwanted side reactions, such as oxidation of the sulfur atom in the thiophene ring or reactions involving the pyrazole nitrogen atoms. This guide presents methodologies that are known for their mildness and high selectivity, making them well-suited for complex and sensitive substrates.[4][5][6]

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method is critical for achieving a high yield of the desired aldehyde while minimizing byproducts. The three protocols detailed herein—Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidation—each offer a unique set of advantages and disadvantages.

| Method | Key Reagents | Typical Temperature | Advantages | Disadvantages |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room Temperature | Mild conditions, short reaction times, easy workup.[6][7] | Reagent can be explosive under certain conditions, stoichiometric use of a hypervalent iodine reagent.[8] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | High yields, avoids heavy metals, no over-oxidation.[3][4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to water.[4] |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Co-oxidant (e.g., NCS, NaOCl) | Room Temperature | Catalytic, environmentally benign co-oxidants can be used, highly selective for primary alcohols.[9][10] | Can be slower than stoichiometric methods, optimization of catalyst and co-oxidant may be required. |

Experimental Protocols

General Considerations

-

Starting Material: Ensure the starting alcohol, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, is pure and dry.

-

Solvents: Use anhydrous solvents for all reactions, particularly for the Swern oxidation.

-

Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and potential side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material and to observe the formation of the product.

-

Safety: Perform all experiments in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Oxalyl chloride is corrosive and toxic; handle with extreme care.[4]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and efficient route to aldehydes from primary alcohols.[5][11] The reaction is typically performed at room temperature and is often complete within a few hours.[6]

Workflow Diagram

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Materials and Reagents

-

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (1.0 equiv)

-

Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure

-

To a round-bottom flask containing the (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (1.0 equiv) dissolved in anhydrous DCM (approximately 10 volumes), add Dess-Martin periodinane (1.2-1.5 equiv) in one portion at room temperature.[12]

-

Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours. Monitor the progress by TLC. For substrates sensitive to acid, a buffer such as pyridine or sodium bicarbonate can be added.[5][12]

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a stirred solution of saturated NaHCO₃ and sodium thiosulfate (Na₂S₂O₃).[12]

-

Stir the biphasic mixture vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2: Swern Oxidation

The Swern oxidation is a classic and highly reliable method that uses dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at cryogenic temperatures.[4][13] This is followed by the addition of the alcohol and a hindered base to furnish the aldehyde.[12]

Workflow Diagram

Caption: Workflow for Swern Oxidation.

Materials and Reagents

-

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (1.0 equiv)

-

Oxalyl chloride (1.5 equiv)

-

Dimethyl sulfoxide (DMSO), anhydrous (2.5-3.0 equiv)

-

Triethylamine (Et₃N) (5.0-7.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Dilute aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Charge the flask with anhydrous DCM (to make an approximately 0.2 M solution of the alcohol).[12]

-

Cool the flask to -78 °C using a dry ice/acetone bath.[14]

-

Add oxalyl chloride (1.5 equiv) dropwise, followed by the slow, dropwise addition of anhydrous DMSO (2.5-3.0 equiv). Stir the mixture for 15-30 minutes at -78 °C.[12]

-

Add the (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (1.0 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the activated mixture. Stir for another 30-45 minutes at -78 °C.[12]

-

Add triethylamine (5.0-7.0 equiv) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[12]

-

Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: TEMPO-Catalyzed Oxidation

This method offers a greener alternative, using a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant.[10] This protocol uses N-chlorosuccinimide (NCS) as the co-oxidant in a biphasic system, which is highly selective for primary alcohols.[9]

Workflow Diagram

Caption: Workflow for TEMPO-Catalyzed Oxidation.

Materials and Reagents

-

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (1.0 equiv)

-

TEMPO (0.01-0.05 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Tetrabutylammonium iodide (TBAI) or chloride (TBAC) (0.1 equiv)

-

Dichloromethane (DCM)

-

Aqueous buffer solution (pH 8.6, e.g., borate buffer)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure

-

In a round-bottom flask, combine the (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (1.0 equiv), TEMPO (0.01-0.05 equiv), and TBAI (0.1 equiv).

-

Add DCM and the aqueous buffer solution (pH 8.6) to create a biphasic mixture. Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of NCS (1.1 equiv) in DCM dropwise to the vigorously stirred mixture.

-

Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

The primary impurity in the crude product is often the corresponding carboxylic acid, formed by over-oxidation, or unreacted starting alcohol.

-

Purification: Flash column chromatography on silica gel is the most common method for purifying pyrazole aldehydes.[12][15] A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The aldehyde is generally less polar than the starting alcohol and more polar than many nonpolar byproducts.[16]

-

Alternative Purification: For aldehydes that are sensitive to silica gel, purification can sometimes be achieved by forming a water-soluble bisulfite adduct.[17][18] The aldehyde can then be regenerated by treatment with a base.[16]

-

Characterization: The structure and purity of the final product, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1][19] The presence of an aldehyde proton signal in the ¹H NMR spectrum (typically between δ 9-10 ppm) and a carbonyl carbon signal in the ¹³C NMR spectrum (typically between δ 180-200 ppm) are characteristic.

Troubleshooting

-

Low Conversion: If the reaction does not go to completion, ensure all reagents are pure and anhydrous (especially for Swern oxidation). For catalytic reactions, consider increasing the catalyst loading or reaction time.

-

Over-oxidation to Carboxylic Acid: This is a common side reaction. Ensure the reaction is not allowed to proceed for an extended period after the starting material is consumed. For Swern and DMP oxidations, which are generally self-limiting, this is less of an issue.[4][6] For TEMPO-catalyzed systems, careful control of the co-oxidant stoichiometry is crucial.

-

Formation of Byproducts: The presence of sensitive heterocyclic rings can lead to unexpected side reactions. If significant byproduct formation is observed, switching to a milder oxidation method (e.g., from Swern to DMP) may be beneficial.

Conclusion

The selective oxidation of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol to the corresponding aldehyde is a critical transformation for the synthesis of advanced pyrazole-containing compounds. This guide has provided detailed protocols for three effective and reliable methods: Dess-Martin periodinane oxidation, Swern oxidation, and TEMPO-catalyzed oxidation. By understanding the advantages and limitations of each method and by carefully controlling the reaction conditions, researchers can efficiently and selectively synthesize the desired pyrazole-4-carbaldehyde, paving the way for further discoveries in medicinal chemistry and materials science.

References

-

Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

Organic Process Research & Development. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Retrieved from [Link]

-

Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

ResearchGate. (2001, May). Swern Oxidation. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. Retrieved from [Link]

-

Grokipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Unknown Source. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from [Link]

-

Organic Process Research & Development. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. ACS Publications. Retrieved from [Link]

-

Request PDF. (n.d.). Selective Aerobic Oxidation of Primary Alcohols to Aldehydes. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Dess-Martin periodinane. Retrieved from [Link]

-

PMC. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Retrieved from [Link]

-

ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

-

ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

Unknown Source. (n.d.). Dess-Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Retrieved from [Link]

-

PMC. (2023, August 24). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 16). TEMPO (General overview). Wordpress. Retrieved from [Link]

-

Unknown Source. (n.d.). J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Retrieved from [Link]

-

ACS Catalysis. (2019, February 14). TEMPO in Chemical Transformations: From Homogeneous to Heterogeneous. ACS Publications. Retrieved from [Link]

-

Unknown Source. (n.d.). TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

Semantic Scholar. (2024, October 18). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]

-

Wipf Group. (n.d.). Oxidations. Retrieved from [Link]

-

MDPI. (2022, May 21). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Retrieved from [Link]

Sources

- 1. jpsionline.com [jpsionline.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]

- 11. Dess-Martin Oxidation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Swern oxidation â Grokipedia [grokipedia.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemmethod.com [chemmethod.com]

Application Notes and Protocols for In Vitro Assay Preparation with (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Introduction: Unveiling the Therapeutic Potential of Novel Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a thiophene ring can further enhance the therapeutic efficacy and pharmacokinetic profile of these molecules.[3] This guide provides a comprehensive framework for the initial in vitro characterization of a novel thiophene-substituted pyrazole, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol.

Given the well-documented anticancer and kinase inhibitory activities of similar pyrazole-based compounds,[4][5][6] our experimental design will focus on a tiered approach. We will begin with a broad assessment of cytotoxicity against relevant cancer cell lines, followed by a more targeted investigation into its potential as a kinase inhibitor. Finally, we will outline a protocol to probe the downstream effects on intracellular signaling pathways. This structured workflow is designed to efficiently elucidate the compound's primary mechanism of action and establish a foundation for further drug development efforts.

Part 1: Initial Cytotoxicity Screening - The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[7] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[8]

Experimental Rationale

The choice of cell lines is critical and should be guided by the therapeutic indication. For a broad initial screen, a panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended. Here, we will use the MCF-7 breast cancer cell line as an example. A dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed 5 x 10³ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

-

Incubate for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in DMSO.

-

Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]

-

Gently pipette to dissolve the formazan crystals.

-

Allow the plate to stand at room temperature overnight in a humidified chamber.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated as:

(Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value. A lower IC50 value indicates higher cytotoxic potency.

| Parameter | Description |

| Cell Line | MCF-7 (Human Breast Adenocarcinoma) |

| Seeding Density | 5,000 cells/well |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48-72 hours |

| Detection Wavelength | 570 nm |

Part 2: Mechanistic Investigation - In Vitro Kinase Assay

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[5] An in vitro kinase assay can directly measure the ability of our compound to inhibit a specific kinase. For this example, we will hypothesize that the compound targets a kinase involved in a cancer-related pathway, such as a cyclin-dependent kinase (CDK) or a receptor tyrosine kinase (e.g., EGFR).[5][11]

Experimental Rationale

This assay utilizes a purified recombinant kinase, a specific substrate for that kinase, and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The amount of ADP produced is then measured, which is inversely proportional to the kinase activity. A fluorometric assay provides high sensitivity and is suitable for high-throughput screening.[12]

Protocol: Fluorometric In Vitro Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM MOPS, 10 mM MgCl2, 0.1% BSA, pH 7.5).

-

Prepare a stock solution of the purified recombinant kinase (e.g., CDK2/Cyclin A) in kinase buffer.

-

Prepare a stock solution of the kinase substrate (e.g., a peptide substrate) in kinase buffer.

-

Prepare a stock solution of ATP in kinase buffer.

-

Prepare a stock solution of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in DMSO and create serial dilutions in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells.

-

Add 10 µL of the kinase solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding 5 µL of a solution containing both the substrate and ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and detect the generated ADP using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) following the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.[12]

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of kinase inhibition can be calculated as:

100 - [(Signal of treated sample - Signal of no kinase control) / (Signal of vehicle control - Signal of no kinase control)] x 100

Plot the percentage of inhibition against the compound concentration to determine the IC50 value for kinase inhibition.

| Component | Example Concentration |

| Kinase | CDK2/Cyclin A (5 ng/µL) |

| Substrate | Peptide substrate (10 µM) |

| ATP | 10 µM |

| Compound Concentrations | 0.01, 0.1, 1, 10, 100 µM |

| Incubation Time | 60 minutes at 30°C |

Part 3: Cellular Pathway Analysis - Western Blotting

To confirm that the observed cytotoxicity and kinase inhibition translate to a cellular effect, we can use Western blotting to analyze the phosphorylation status of downstream targets of the inhibited kinase. For example, if our compound inhibits a kinase in the EGFR signaling pathway, we would expect to see a decrease in the phosphorylation of downstream proteins like Akt and ERK.[4][13]

Experimental Rationale

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of target proteins, we can assess the impact of our compound on key signaling pathways.

Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells with (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol at concentrations around its IC50 value for a defined period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations for all samples.

-

Denature the protein samples by boiling in Laemmli buffer.[15]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[16]

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin.

-

Data Analysis and Interpretation

A decrease in the band intensity corresponding to the phosphorylated protein in the compound-treated samples compared to the vehicle control indicates inhibition of the upstream kinase and the signaling pathway. Densitometry analysis can be used to quantify the changes in protein phosphorylation.

Visualizing the Workflow

Caption: Inhibition of a signaling pathway and its analysis by Western blot.

References

- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). Research Journal of Pharmacy and Technology.

- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry.

- Cell Viability Assay Protocols. Thermo Fisher Scientific.

- Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. (2012). Der Pharma Chemica.

- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). Bioorganic & Medicinal Chemistry.

- In vitro NLK Kinase Assay. (2018). Bio-protocol.

- Synthesis and biological evaluation of novel pyrazole compounds. (2016).

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- In vitro kinase assay. (2022). Bio-protocol.

- Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io.

- Protocol for Invitro Kinase Assay. (n.d.). Harvard University.

- MTT Assay Protocol for Cell Viability and Prolifer

- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.

- Western Blotting Protocol. (2005). Cell Signaling Technology.

- In vitro kinase assay. (n.d.). protocols.io.

- Kinase Assay Kit. (n.d.). Sigma-Aldrich.

- Western blot protocol. (n.d.). Abcam.

- Analysis of Signaling Pathways by Western Blotting and Immunoprecipit

- Western Blot Protocol. (n.d.). R&D Systems.

- General Protocol for Western Blotting. (n.d.). Bio-Rad.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports.

- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). RSC Advances.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (n.d.). Journal of Advanced Scientific Research.

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.

- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.

- DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. (n.d.). SciSpace.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGF. (2023). RSC Advances.

- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. protocols.io [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Protocol | R&D Systems [rndsystems.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Technical Support Center: Synthesis & Optimization of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you understand that scaling heterocyclic intermediates requires more than just following a recipe; it requires a deep mechanistic understanding of the reaction pathways.

This guide is designed to troubleshoot the three-step synthesis of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol . By dissecting the regioselectivity of pyrazole cyclocondensation, the electrophilic dynamics of the Vilsmeier-Haack formylation[1], and the workup nuances of borohydride reductions[2], this resource provides field-proven solutions to maximize your isolated yields.

Synthetic Workflow & Causality Map

The synthesis relies on a robust, regioselective bottom-up approach to build the pyrazole core, followed by late-stage functionalization.

Synthetic workflow for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol.

Validated Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system, complete with in-process checks.

Step 1: Regioselective Pyrazole Cyclocondensation

-

Enaminone Formation: Dissolve 1-(thiophen-3-yl)ethanone (1.0 eq) in neat N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Heat to 90°C for 12 hours. Remove excess DMF-DMA under reduced pressure to yield the crude enaminone (3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one).

-

Cyclization: Dissolve the crude enaminone in anhydrous ethanol (0.5 M). Cool to 0°C. Add ethylhydrazine oxalate (1.1 eq) portion-wise, followed by triethylamine (1.1 eq) to liberate the free hydrazine.

-

Heating: Warm to room temperature, then reflux for 4 hours. Validation: TLC (Hexanes:EtOAc 7:3) should show the disappearance of the bright yellow enaminone spot.

-

Workup: Concentrate the solvent, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole .

Step 2: Vilsmeier-Haack Formylation

-

Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0°C under nitrogen. Dropwise add POCl₃ (3.0 eq). Stir for 30 minutes at 0°C to ensure the complete formation of the chloromethyleneiminium salt (Vilsmeier reagent)[1][3].

-

Addition: Dissolve the pyrazole from Step 1 (1.0 eq) in a minimum volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Heat the mixture to 85°C for 4 hours[3]. Validation: Aliquot quench in saturated NaHCO₃; TLC should show a highly UV-active, lower-Rf product spot.

-

Hydrolysis: Cool to 0°C. Carefully pour the mixture over crushed ice. Adjust the pH to 8 using 2M NaOH (exothermic). Stir for 2 hours at room temperature to fully hydrolyze the iminium intermediate[1]. Extract with DCM, dry, and concentrate to yield 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde .

Step 3: Aldehyde Reduction

-

Reduction: Dissolve the carbaldehyde (1.0 eq) in methanol (0.2 M). Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes[2].

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours[2]. Validation: TLC (DCM:MeOH 95:5) will show the disappearance of the aldehyde.

-

Quench & Workup: Cool to 0°C and quench by adding saturated aqueous NH₄Cl dropwise until effervescence ceases. Stir vigorously for 1 hour to break up boron-alkoxide complexes. Extract 3x with EtOAc, wash with brine, dry over MgSO₄, and concentrate to afford the final product, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol .

Troubleshooting & FAQs

Issue 1: Regioselectivity Failures in Pyrazole Formation

Q: I am getting a 60:40 mixture of the 1,3-isomer and the 1,5-isomer during Step 1. How do I push the reaction to exclusively form the 1-ethyl-3-(thiophen-3-yl) isomer?

A: The regioselectivity of this cyclocondensation is governed by the differential nucleophilicity of the two nitrogen atoms in ethylhydrazine and the two electrophilic sites on the enaminone.

-

The Causality: The terminal primary amine (-NH₂) of ethylhydrazine is sterically unhindered and more nucleophilic than the internal secondary amine (-NH-Et). To form the desired 1,3-isomer, the -NH₂ must first attack the softer, highly electrophilic β -carbon of the enaminone (displacing dimethylamine via Michael addition-elimination). Subsequently, the internal -NH-Et attacks the carbonyl carbon to close the ring.

-

The Fix: If you are seeing the 1,5-isomer, your reaction is likely under thermodynamic control or the initial attack is occurring at the carbonyl. To fix this, strictly maintain 0°C during the addition of ethylhydrazine and use a polar protic solvent like ethanol. The protic solvent hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the β -carbon and directing the primary amine to the correct position kinetically.

Issue 2: Incomplete Vilsmeier-Haack Formylation

Q: My formylation reaction stalls at ~50% conversion, even after 12 hours of heating. Adding more POCl₃ directly to the hot reaction mixture doesn't help. What is going wrong?

A: The Vilsmeier-Haack reaction relies entirely on the successful generation and stability of the chloromethyleneiminium salt[1].

-

The Causality: Adding POCl₃ to a hot reaction mixture containing the pyrazole substrate leads to rapid degradation of the reagent and potential side reactions (like chlorination) rather than formylation. Furthermore, any ambient moisture in your DMF will rapidly hydrolyze the POCl₃ before it can react with DMF to form the active electrophile[3].

-

The Fix: You must pre-form the Vilsmeier reagent. Use strictly anhydrous DMF (stored over molecular sieves). React DMF and POCl₃ at 0°C for at least 30 minutes before introducing the pyrazole[3]. Ensure the reaction is heated to 85-90°C, as the electron-withdrawing nature of the thiophene ring slightly deactivates the pyrazole core, requiring higher thermal energy to drive the electrophilic aromatic substitution at the C4 position[1][3].

Issue 3: Poor Isolated Yields During Reduction

Q: TLC shows 100% conversion of the aldehyde to the alcohol during the NaBH₄ reduction, but my isolated yield after extraction is only 30%. Where is my product?

A: Your product is likely trapped in the aqueous phase as a water-soluble borate complex.

-

The Causality: The reduction of aldehydes with NaBH₄ initially forms a tetraalkoxyborate intermediate ( B(OR)4− ). Because the target molecule, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, contains a highly polar pyrazole nitrogen and a hydroxyl group, it forms exceptionally stable, water-soluble chelates with boron. A simple water quench is insufficient to hydrolyze these strong B-O bonds.

-

The Fix: You must actively destroy the borate complex. Instead of quenching with water, quench the reaction with saturated aqueous NH₄Cl or 1M HCl, and stir vigorously for at least 1 hour at room temperature. The mild acidity fully hydrolyzes the borate esters, liberating the free alcohol. Additionally, because the free alcohol is quite polar, ensure you extract with a highly polar organic solvent (e.g., EtOAc or a 9:1 DCM:Isopropanol mixture) rather than plain DCM or hexanes.

Quantitative Data Summaries

Table 1: Optimization of Vilsmeier-Haack Formylation (Step 2)

The following data illustrates the causality between reagent equivalents, temperature, and isolated yield during the formylation of the pyrazole core.

| POCl₃:DMF Ratio | Pre-formation Time (0°C) | Reaction Temp | Reaction Time | Conversion (TLC) | Isolated Yield |

| 1.5 : 1.5 eq | 5 mins | 60°C | 8 hours | ~40% | 32% |

| 3.0 : 3.0 eq | 0 mins (Simultaneous) | 85°C | 4 hours | ~65% | 51% |

| 3.0 : 3.0 eq | 30 mins | 85°C | 4 hours | >98% | 88% |

Table 2: Impact of Reduction Workup on Isolated Yield (Step 3)

Demonstrating the critical nature of borate ester hydrolysis in the isolation of the highly polar pyrazole-methanol product.

| Quench Reagent | Post-Quench Stir Time | Extraction Solvent | Isolated Yield | Product Purity (NMR) |

| Deionized Water | 5 mins | Dichloromethane | 28% | >95% |

| 1M NaOH | 30 mins | Ethyl Acetate | 45% | ~85% (Boron salts present) |

| Sat. NH₄Cl | 60 mins | Ethyl Acetate | 92% | >98% |

References

-

Direct Reductive Amination and NaBH4 Reduction of Pyrazole-4-carbaldehydes MDPI - Molecules URL:[Link]

Sources

resolving DMSO solubility issues for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in biological assays

A Guide to Resolving DMSO Solubility and Precipitation Issues in Biological Assays

Welcome to the technical support guide for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide expert, field-proven insights to help you overcome common solubility challenges, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in experimental settings.

Q1: My compound, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, was dissolved in 100% DMSO but precipitated immediately when I added it to my aqueous culture medium. Why did this happen?

A1: This phenomenon is commonly referred to as "solvent shock" or "crashing out."[1][2] Your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility in aqueous solutions (like cell culture media or buffers) is likely much lower. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO disperses, creating localized microenvironments where the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate out of the solution.[1] The key is that solubility in the final assay medium, not just the stock solvent, dictates the compound's behavior.[3]

Q2: What are the key structural features of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol that influence its solubility?

A2: The solubility of this molecule is a balance of its different components. The pyrazole ring and the thiophene ring are aromatic, heterocyclic structures that can contribute to low aqueous solubility due to their relatively non-polar nature and potential for π-π stacking in a solid state.[4] The ethyl group further increases lipophilicity. Conversely, the methanol (-CH₂OH) group and the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, which may slightly improve solubility in polar solvents.[5] Generally, pyrazole derivatives of this type exhibit good solubility in polar aprotic solvents like DMSO and DMF but have limited water solubility.[6]

Q3: Is there a "safe" final concentration of DMSO for my cell-based assay?

A3: Yes, this is a critical parameter. High concentrations of DMSO can be toxic to cells and interfere with the assay itself.[7][8] A widely accepted upper limit for the final DMSO concentration in general cell-based assays is ≤ 0.5% .[7] However, primary cells or particularly sensitive cell lines may require an even lower concentration, such as ≤ 0.1% .[7] It is imperative to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the test compound.[7]

Q4: I see fine crystals in my frozen DMSO stock solution after thawing. What should I do?

A4: This indicates that the compound has fallen out of solution during the freeze-thaw cycle. Do not use the stock in this state, as it will lead to inaccurate dosing. Gently warm the solution in a 37°C water bath and vortex or sonicate until all crystals are completely redissolved.[9] To prevent this, it is best practice to aliquot your main stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Section 2: Troubleshooting Guide - From Problem to Solution

When precipitation occurs, a systematic approach is needed to identify and resolve the issue. Follow this decision-making workflow.

Caption: Troubleshooting workflow for DMSO solubility issues.

Section 3: Protocols and Methodologies

Protocol 3.1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the correct procedure for creating a reliable, high-concentration stock solution.

Objective: To prepare a 10 mM stock solution of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in 100% sterile DMSO.

Materials:

-

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (solid)

-

Anhydrous, sterile DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials[9]

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate Required Mass: Determine the molecular weight (MW) of the compound. The mass required is calculated as: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) Example: For a MW of 222.3 g/mol and a final volume of 1 mL (0.001 L): Mass = 10 * 222.3 * 0.001 = 2.223 mg

-

Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile vial. If the compound is toxic or of unknown toxicity, perform this step in a chemical fume hood.[9]

-

Add DMSO: Add the calculated volume of 100% DMSO to the vial.

-

Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial or warm it gently in a 37°C water bath for 10-15 minutes, followed by vortexing.[9]

-

Visual Confirmation: Visually inspect the solution against a light source to ensure there are no visible particles or crystals. The solution must be completely clear.[1]

-